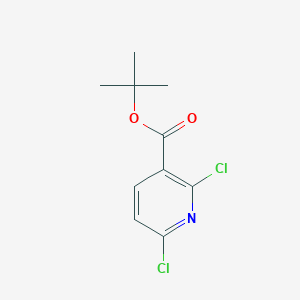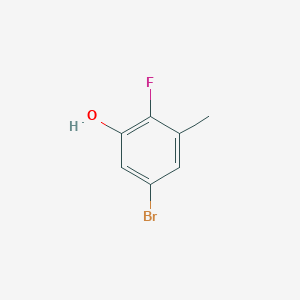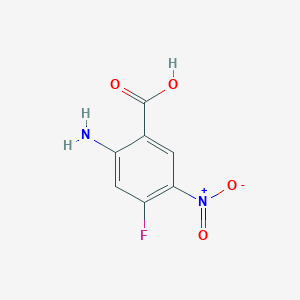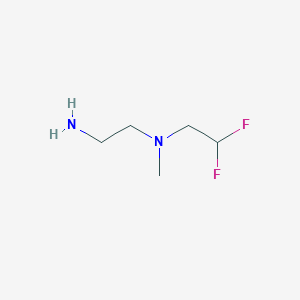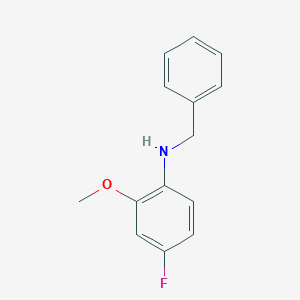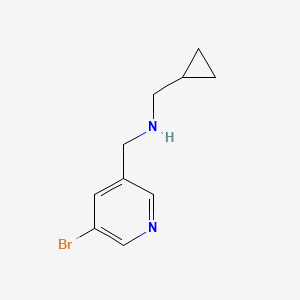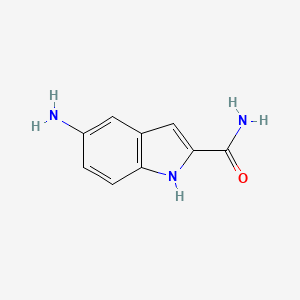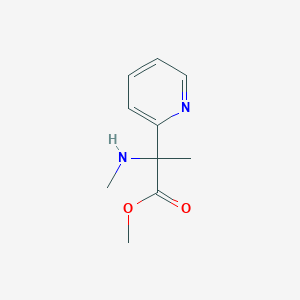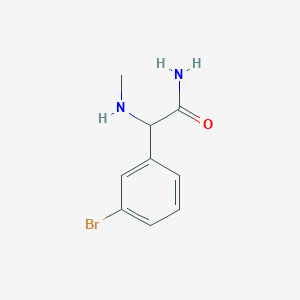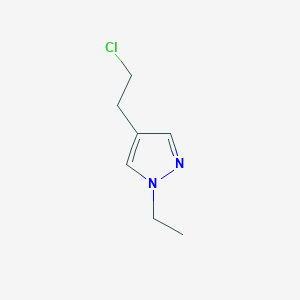
4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Overview
Description
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s uses and applications would also be discussed.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including bond lengths and angles, the hybridization of the atoms, and any notable structural features.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles have been identified (Mikhed’kina et al., 2009).
Characterization and Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized. This compound's crystal structure, Hirshfeld surface analysis, and antioxidant properties were studied, along with DFT calculations (Naveen et al., 2021).
Formation of Silver Complex : A two-step method for the synthesis of 4-(alkyl)pyrazoles was developed. One of the derivatives, the 4-(phenyl)pyrazole, showed markedly lower solubility in common organic solvents. Its solid-state structure and interactions were extensively studied (Reger et al., 2003).
Synthesis of Dinuclear Palladium(II) Chalcogenolates : Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide were synthesized for forming chalcogenolato-bridged dinuclear palladium(II) complexes. These compounds' characterization and potential for synthesizing palladium chalcogenide nanoparticles were explored (Sharma et al., 2015).
Biological Evaluation : Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and characterized. Their potential to suppress lung cancer cell growth was evaluated, showing promising results for certain compounds (Zheng et al., 2010).
Ultrasound Irradiation in Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, demonstrating significant reduction in reaction times and high regioselectivity (Machado et al., 2011).
Pharmaceutical and Material Applications
Antimicrobial and Anticancer Agents : New pyrazole derivatives with potential as antimicrobial and anticancer agents were synthesized. Their structure-activity relationships and comparative effectiveness to reference drugs were examined (Hafez et al., 2016).
Palladium(II) Complexes for Catalysis : Palladium(II) complexes of pyrazolated thio/selenoethers were synthesized and used as efficient pre-catalysts for Suzuki-Miyaura coupling reactions. The formation and characterization of palladium selenide nanoparticles from these complexes were also reported (Sharma et al., 2013).
Safety And Hazards
This would involve discussing the safety precautions that should be taken when handling the compound, as well as the compound’s toxicity and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.
properties
IUPAC Name |
4-(2-chloroethyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGKOTUUZJHLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1-ethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



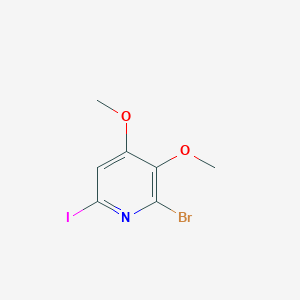
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)
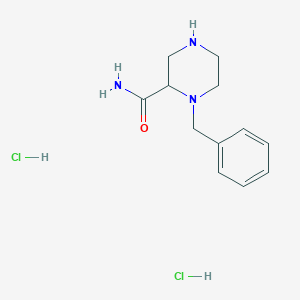
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
